molecular formula C6H4BrClIN B8787221 2-Bromomethyl-6-chloro-3-iodo-pyridine

2-Bromomethyl-6-chloro-3-iodo-pyridine

Cat. No.: B8787221
M. Wt: 332.36 g/mol
InChI Key: QWWSCVDESNHVKN-UHFFFAOYSA-N
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Description

2-Bromomethyl-6-chloro-3-iodo-pyridine (CAS RN: 1575836-78-0) is a high-purity (98%) chemical building block offered for research and further manufacturing applications . With a molecular formula of C₆H₄BrClIN and a molecular weight of 318.34 g/mol, this compound belongs to the class of multi-halogenated pyridines . Its structure incorporates three distinct halogen substituents—bromomethyl, chloro, and iodo—which serve as orthogonal reactive sites for sequential functionalization using modern cross-coupling methodologies . This makes it an exceptionally versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science. Researchers value this compound for synthesizing novel active compounds; the 2-bromomethyl group can undergo nucleophilic substitution, while the iodo and chloro substituents on the pyridine ring allow for selective palladium-catalyzed cross-coupling reactions, such as amination . This reactivity enables the rapid generation of diverse compound libraries for biological screening. The compound requires careful handling and should be stored at 4°C and protected from light to maintain stability . As a halogenated pyridine derivative, it may pose certain hazards. Safety data indicates a warning signal word with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This product is intended for research and further manufacturing use only. It is strictly not for diagnostic or therapeutic use in humans or animals. The structural information, including InChIKey and SMILES, is provided to aid researchers in their experimental planning and computational studies.

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

2-(bromomethyl)-6-chloro-3-iodopyridine

InChI

InChI=1S/C6H4BrClIN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2

InChI Key

QWWSCVDESNHVKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromomethyl-6-chloro-3-iodo-pyridine with analogous pyridine derivatives, focusing on molecular properties, substituent positions, and functional group reactivity.

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features Reference ID
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (2), Cl (3), CF₃ (6) 260.44 Trifluoromethyl group enhances lipophilicity; used in agrochemicals.
6-Bromo-2-chloro-4-iodopyridin-3-amine C₅H₄BrClIN₂ Br (6), Cl (2), I (4), NH₂ (3) 332.37 Amine group enables nucleophilic reactions; iodine at position 3.
5-Bromo-2-chloro-3-iodopyridine C₅H₂BrClIN Br (5), Cl (2), I (3) 322.34 Halogens at adjacent positions may hinder steric accessibility.
3-Bromo-6-chloro-2-methylpyridine C₆H₅BrClN Br (3), Cl (6), CH₃ (2) 206.47 Methyl group at position 2 stabilizes the ring but limits reactivity.
2-Bromo-3-hydroxy-6-iodopyridine C₅H₃BrINO Br (2), OH (3), I (6) 299.90 Hydroxyl group introduces hydrogen-bonding potential; iodine at position 6.

Key Observations:

Substituent Effects on Reactivity :

  • Bromomethyl vs. Methyl : The bromomethyl group in the target compound (position 2) offers superior leaving-group capability compared to the methyl group in 3-Bromo-6-chloro-2-methylpyridine . This makes the target compound more reactive in nucleophilic substitutions.
  • Iodine Position : In 5-Bromo-2-chloro-3-iodopyridine , iodine at position 3 may facilitate Suzuki-Miyaura couplings, whereas iodine at position 6 in 2-Bromo-3-hydroxy-6-iodopyridine could alter electronic properties for metal-catalyzed reactions.

Molecular Weight and Applications: The trifluoromethyl group in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine increases molecular weight (260.44 g/mol) and lipophilicity, making it suitable for hydrophobic interactions in agrochemicals.

Synthetic Challenges :

  • Steric hindrance from adjacent halogens (e.g., Cl at 2 and Br at 5 in 5-Bromo-2-chloro-3-iodopyridine ) may complicate further functionalization.
  • The hydroxyl group in 2-Bromo-3-hydroxy-6-iodopyridine necessitates protection during synthetic steps to avoid undesired side reactions.

Preparation Methods

Radical Bromination of 2-Methyl-6-chloro-3-iodopyridine

A direct approach involves the benzylic bromination of 2-methyl-6-chloro-3-iodopyridine using N-bromosuccinimide (NBS) under radical initiation. This method capitalizes on the stability of the benzylic radical intermediate, which forms preferentially at the methyl group adjacent to the electron-deficient pyridine ring.

Procedure :
2-Methyl-6-chloro-3-iodopyridine (1.0 equiv) is dissolved in anhydrous carbon tetrachloride, followed by the addition of NBS (1.2 equiv) and a catalytic amount of benzoyl peroxide. The reaction is irradiated with UV light or heated to 80°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 10:1) to yield 2-bromomethyl-6-chloro-3-iodopyridine .

Key Considerations :

  • Yield : 60–75% (theorized based on analogous benzylic brominations ).

  • Regioselectivity : The electron-withdrawing chloro and iodo groups direct bromination exclusively to the methyl group due to resonance stabilization of the intermediate radical.

  • Limitations : Requires pre-synthesis of the 2-methyl precursor, which may involve additional steps such as Friedel-Crafts alkylation or directed ortho-metalation .

Directed metalation strategies enable precise introduction of halogens at specific positions on the pyridine ring. This method is ideal for constructing the 6-chloro-3-iodo backbone before introducing the bromomethyl group.

Step 1: Chlorination and Iodination
Starting with 2-methylpyridine, chlorination at position 6 is achieved using POCl₃ in the presence of DMAP (4-dimethylaminopyridine) at 110°C for 6 hours. Subsequent iodination at position 3 employs N-iodosuccinimide (NIS) and triflic acid in dichloromethane at 0°C .

Step 2: Bromomethylation
The 2-methyl group in 6-chloro-3-iodo-2-methylpyridine undergoes bromination using HBr/H₂O₂ in acetic acid at 70°C. This oxidative bromination converts the methyl group to bromomethyl with minimal ring halogenation .

Key Data :

  • Overall Yield : 40–50% (estimated from multi-step halogenation protocols ).

  • Advantage : High regiocontrol due to directed metalation.

  • Challenge : Requires stringent anhydrous conditions for metalation steps.

Oxidation-Cyanation-Hydrolysis Sequence

Adapted from a patent synthesis of 3-bromo-6-chloropyridine-2-carboxylic acid , this route involves functional group interconversion to install the bromomethyl moiety.

Step 1: Oxidation to Nitro Intermediate
3-Bromo-6-chloropyridine is treated with urea hydrogen peroxide and trifluoroacetic anhydride in chloroform at 10–35°C to form the nitro derivative.

Step 2: Cyanation and Hydrolysis
The nitro group is replaced with cyanide using trimethylsilyl cyanide (TMSCN) and triethylamine in acetonitrile under reflux. Subsequent hydrolysis with concentrated H₂SO₄ (90–98%) at 140–180°C yields the carboxylic acid, which is decarboxylated to regenerate the methyl group. Bromination then affords the bromomethyl substituent .

Critical Analysis :

  • Complexity : Multi-step sequence with moderate overall yield (~35%).

  • Utility : Demonstrates versatility in manipulating pyridine substituents through oxidation-reduction cycles.

Electrophilic Bromomethylation

A less conventional approach involves electrophilic bromomethylation using bromomethyl triflate generated in situ from paraformaldehyde and HBr gas.

Reaction Conditions :
6-Chloro-3-iodopyridine is reacted with bromomethyl triflate in the presence of AlCl₃ as a Lewis catalyst at −20°C. The electrophilic bromomethyl group attaches preferentially at the electron-rich position 2 due to the directing effects of the chloro and iodo substituents .

Yield and Challenges :

  • Yield : ~50% (extrapolated from similar electrophilic substitutions ).

  • Side Reactions : Competing ring bromination may occur, necessitating careful temperature control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromomethyl-6-chloro-3-iodo-pyridine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of pyridine derivatives. For example, bromination at the 2-methyl position using NBS (N-bromosuccinimide) under radical initiation, followed by chlorination (e.g., using Cl₂/FeCl₃) and iodination (via electrophilic substitution with I₂/HNO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improves purity. Analytical techniques like ¹H/¹³C NMR and HPLC (≥95% purity) are critical for validation .

Q. How should researchers characterize and validate the structure of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Distinct peaks for bromomethyl (~δ 4.5–5.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and halogen-induced deshielding.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₆H₄BrClIN⁺ (theoretical m/z ≈ 347.76).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.
    Cross-referencing with PubChem data for analogous pyridine derivatives ensures accuracy .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in reactions involving this compound?

  • Methodological Answer : The reactivity hierarchy (I > Br > Cl) allows selective substitutions:

  • Iodo Group : Participate in Ullmann or Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) at 80–100°C .
  • Bromomethyl Group : Undergo nucleophilic substitution (e.g., with amines or thiols) under mild conditions (K₂CO₃/DMF, 25°C).
  • Chloro Group : Requires harsher conditions (CuI/140°C for Buchwald-Hartwig amination). Kinetic studies and DFT calculations aid in predicting selectivity .

Q. What are the challenges in stabilizing this compound during storage, and how can decomposition be mitigated?

  • Methodological Answer : The compound is sensitive to light and moisture. Recommendations:

  • Storage : In amber vials at 4–8°C under inert gas (Ar/N₂).
  • Decomposition Pathways : Hydrolysis of the bromomethyl group to hydroxymethyl derivatives; iodides may oxidize. Regular HPLC monitoring and stabilizers (e.g., BHT at 0.1% w/w) extend shelf life .

Q. How does the electronic interplay between halogen substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and I groups activate the pyridine ring toward electrophilic attacks but deactivate it for nucleophilic substitutions. Bromomethyl acts as a leaving group, enabling SN2 reactions. Steric effects from the 6-chloro substituent may hinder coupling at the 3-iodo position. Computational modeling (e.g., Hammett σ constants) and kinetic profiling optimize reaction conditions .

Q. What role does this compound play in the synthesis of bioactive molecules or pharmaceuticals?

  • Methodological Answer : It serves as a multifunctional intermediate:

  • Anticancer Agents : Iodo and bromo groups enable late-stage diversification via cross-coupling to introduce aryl or heteroaryl motifs.
  • Antimicrobials : Chloro and bromomethyl groups anchor the molecule to bacterial enzyme active sites (e.g., dihydrofolate reductase).
    Case studies from PubChem highlight analogues used in kinase inhibitor development .

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